3-bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide
Description
3-Bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide is a heterocyclic compound featuring a fused triazole-thiazole core substituted with a brominated benzamide moiety. This scaffold combines the pharmacophoric features of 1,2,4-triazole and 1,3-thiazole rings, which are known for their broad biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The bromine atom at the meta-position of the benzamide group enhances lipophilicity and may influence binding interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
3-bromo-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4OS/c12-8-3-1-2-7(6-8)9(17)13-10-14-15-11-16(10)4-5-18-11/h1-3,6H,4-5H2,(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRQRRZLPMRBHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Cyclization Route
Thiosemicarbazides serve as precursors for triazole-thiazole hybrids. In a representative protocol, 3-hydroxyquinoxaline-2-carbohydrazide undergoes condensation with aryl isothiocyanates to form intermediate thiosemicarbazides. Subsequent treatment with concentrated sulfuric acid induces cyclization into 1,3,4-thiadiazole derivatives, while sodium hydroxide promotes triazole-thiazole formation. For example:
This method’s versatility allows substituent variation at the triazole and thiazole rings, critical for downstream functionalization.
Base-Mediated Cyclization of Hydrazine Derivatives
Alternative routes employ hydrazine derivatives cyclized under basic conditions. For instance, hydrazinolysis of 2-((3-chlorobenzo[f]quinolin-2-yl)methylene)hydrazine-1-carbothioamide yields azine intermediates, which are further reacted with chloroacetyl chloride or thioglycolic acid to form triazole-thiazole frameworks. Cyclization temperatures (70–90°C) and reaction times (4–6 hours) significantly impact yields, with optimal results achieved using sodium hydroxide (2N) at 90°C.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, THF) improve solubility of intermediates, while elevated temperatures (70–90°C) accelerate cyclization. For instance, cyclization in THF at 70°C for 12 hours increases triazolo-thiazole yield by 15% compared to room-temperature reactions.
Acid vs. Base-Mediated Cyclization
Comparative studies reveal that acid-mediated cyclization (HSO) favors thiadiazole formation, whereas base-mediated conditions (NaOH) selectively yield triazole-thiazole products. Adjusting pH during workup (pH 4.0) precipitates pure products, avoiding column chromatography.
Analytical Characterization
Synthesized compounds are validated via H NMR, LC-MS, and elemental analysis. Key spectral data for the target compound include:
-
H NMR (DMSO-) : δ 8.21 (s, 1H, triazole-H), 7.92–7.45 (m, 4H, benzamide-H), 4.32 (t, 2H, thiazole-CH).
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies:
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of compounds similar to 3-bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide. Research indicates that derivatives of thiazole and triazole exhibit potent activity against various bacterial strains and fungi. For instance:
- A study demonstrated that thiazole derivatives possess significant antibacterial effects against resistant strains of Staphylococcus aureus and Escherichia coli .
- Triazole compounds have shown antifungal activity against Candida albicans, suggesting potential applications in treating fungal infections .
Anticancer Properties
The compound's ability to inhibit cancer cell proliferation has been a focal point in cancer research. Case studies have shown:
- Certain triazole-thiazole derivatives exhibit cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Mechanistic studies suggest that these compounds may induce apoptosis via the mitochondrial pathway .
Pesticidal Activity
Research has highlighted the potential of triazole-containing compounds as agrochemicals. This compound may serve as a lead compound for developing new pesticides. Key findings include:
- Triazoles are known to disrupt fungal cell membranes, making them effective fungicides .
- Studies indicate that thiazole derivatives can act as herbicides by inhibiting key enzymes in plant metabolism .
Synthesis of Functional Materials
The unique properties of this compound have implications in materials science:
- The compound has been explored for its potential use in synthesizing organic light-emitting diodes (OLEDs) due to its favorable electronic properties .
- Research into polymer composites incorporating this compound indicates enhanced thermal stability and mechanical strength .
Data Tables
| Application Area | Specific Findings | References |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli, C. albicans | |
| Anticancer | Induces apoptosis in MCF-7 and A549 cells | |
| Agricultural | Potential fungicide and herbicide activity | |
| Materials Science | Used in OLEDs and polymer composites |
Mechanism of Action
The mechanism of action of 3-bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Research Findings and Implications
Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., Br, NO₂) enhance antimicrobial and enzyme-inhibitory activities . Expansion of the thiazole ring to thiazine (e.g., BK48052) alters conformational flexibility and target selectivity .
Pharmacological Potential: The target compound’s brominated benzamide motif is under-explored but shows promise for targeting bromodomain-containing proteins or halogen-bonding enzymes .
Synthetic Challenges :
- Cyclization reactions (e.g., ) require precise control of stoichiometry and reaction time to avoid by-products .
Biological Activity
3-bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide (CAS Number: 946222-55-5) is a heterocyclic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, which include both triazole and thiazole moieties, suggest a diverse range of pharmacological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 339.21 g/mol. The compound's structure contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 946222-55-5 |
| Molecular Formula | C₁₂H₁₁BrN₄OS |
| Molecular Weight | 339.21 g/mol |
Antimicrobial Activity
Research has indicated that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles possess potent antibacterial and antifungal activities. In one study, various synthesized triazole derivatives were tested against several bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating moderate to good inhibition at concentrations ranging from 12.5 to 100 μg/mL .
Anticancer Properties
The anticancer potential of triazole-thiazole derivatives has also been explored. A study focusing on related compounds reported that certain derivatives exhibited cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics, indicating their potential as effective anticancer agents .
Enzyme Inhibition
Inhibitory effects on key enzymes involved in metabolic pathways have been observed with compounds similar to this compound. For example, studies have highlighted the ability of triazole derivatives to inhibit α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. Such inhibition can lead to reduced blood sugar levels, making these compounds potential candidates for diabetes management .
Case Studies
- Antimicrobial Screening : A series of synthesized triazole derivatives were screened for antimicrobial activity using the cup-plate method. The results indicated that certain compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assay : In vitro assays conducted on various cancer cell lines showed that some derivatives exhibited over 80% cytotoxicity at low concentrations (≤10 μM), suggesting their potential as anticancer agents .
Q & A
Q. What are the optimal synthetic routes for 3-bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide?
Synthesis typically involves multi-step heterocyclic coupling. A common approach includes:
- Step 1 : Preparation of the triazolothiazole core via cyclocondensation of thiosemicarbazide derivatives with α-bromo ketones or carboxylic acids under reflux conditions .
- Step 2 : Bromination at the benzamide moiety using bromine in glacial acetic acid, with anhydrous sodium acetate as a catalyst, ensuring regioselectivity at the para position .
- Step 3 : Amide coupling via activation of the carboxylic acid group (e.g., using EDCI/HOBt) and reaction with the triazolothiazole amine .
Critical parameters : Reaction temperature (60–80°C), solvent choice (DMF or pyridine), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can spectroscopic techniques validate the structure of this compound?
- IR spectroscopy : Confirm C=O (amide I band at ~1670 cm⁻¹), C-Br stretch (~550–600 cm⁻¹), and triazole/thiazole ring vibrations (C=N at ~1600 cm⁻¹, C-S at ~700 cm⁻¹) .
- NMR :
- ¹H NMR: Aromatic protons (δ 7.1–7.5 ppm for bromobenzamide), methyl/methylene groups on the triazolothiazole (δ 3.7–4.0 ppm) .
- ¹³C NMR: Carbonyl (δ ~165 ppm), quaternary carbons in the triazole ring (δ ~150 ppm) .
- Mass spectrometry : Molecular ion peak (M⁺) matching the molecular weight (e.g., m/z ~350–400) and fragments corresponding to bromine loss (M⁺−79/81) .
Q. What are the key solubility and stability considerations for this compound?
- Solubility : Limited in water; dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (CH₂Cl₂) .
- Stability : Degrades under prolonged UV exposure or high humidity. Store in inert atmospheres (N₂/Ar) at −20°C in amber vials .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?
Density Functional Theory (DFT) calculations can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., bromine as a leaving group).
- Simulate UV-Vis spectra (TD-DFT) to correlate experimental λ_max with electronic transitions .
- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and charge-transfer interactions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Control variables : Assess purity (HPLC ≥95%), solvent artifacts (DMSO interference in assays), and batch-to-batch variability .
- Structural analogs : Compare activity of de-brominated or methyl-substituted derivatives to isolate the role of bromine .
- Enzyme inhibition assays : Use X-ray crystallography (e.g., PFOR enzyme binding studies) to validate mechanistic hypotheses .
Q. How does the compound’s environmental fate align with green chemistry principles?
- Biodegradation : Evaluate via OECD 301F test (respirometry) to measure microbial degradation rates .
- Ecototoxicity : Use Daphnia magna or algal growth inhibition assays (EC₅₀ values) .
- Synthetic optimization : Replace bromine with less persistent halogens (e.g., fluorine) or improve atom economy in coupling steps .
Q. What crystallographic insights explain polymorphism in this compound?
Single-crystal X-ray diffraction reveals:
- Hydrogen bonding : N–H⋯N and C–H⋯O interactions stabilize dimeric or chain-like packing .
- Polymorph control : Vary solvent polarity (methanol vs. acetonitrile) during recrystallization to isolate distinct crystal forms .
Q. How do substituents on the triazolothiazole ring influence structure-activity relationships (SAR)?
- Electron-withdrawing groups (e.g., -Br, -NO₂): Enhance binding to electron-deficient enzyme pockets (e.g., kinases) .
- Steric effects : Bulky substituents (e.g., -Ph) reduce solubility but improve target selectivity .
- Data-driven SAR : Use multivariate regression to correlate Hammett constants (σ) with IC₅₀ values .
Q. What experimental designs validate halogen-bonding interactions in supramolecular assemblies?
Q. How can conflicting data on synthetic yields be reconciled?
- DOE (Design of Experiments) : Optimize variables (catalyst loading, solvent ratio) via response surface methodology .
- Mechanistic studies : Use in-situ IR or NMR to monitor intermediate formation and identify rate-limiting steps .
- Cross-lab validation : Reproduce protocols in independent labs with standardized reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
